3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole
Description
Properties
Molecular Formula |
C25H20N2OS |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(E)-1-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H20N2OS/c1-19-25(29-22-15-9-4-10-16-22)24(21-13-7-3-8-14-21)27(26-19)23(28)18-17-20-11-5-2-6-12-20/h2-18H,1H3/b18-17+ |
InChI Key |
CUTPQQRMNGXLGR-ISLYRVAYSA-N |
Isomeric SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under mild conditions . The reaction conditions often include the use of catalysts such as silver or copper salts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized pyrazoles, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole is C25H20N2OS, with a molecular weight of 396.5041 g/mol. The compound features a pyrazole ring substituted with various functional groups, which contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including 3-methyl-5-phenyl-1H-pyrazole compounds, exhibit notable anti-inflammatory effects. A study demonstrated that compounds with similar structures showed significant inhibition of inflammatory responses in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases. The phenylthio group in the compound enhances its electron-donating ability, potentially increasing its antioxidant activity .
Anticancer Potential
Preliminary investigations into the anticancer properties of pyrazole derivatives have shown promising results. Compounds similar to 3-methyl-5-phenyl-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . This suggests that further research could establish this compound as a candidate for cancer therapy.
Case Study 1: Anti-inflammatory Evaluation
A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for anti-inflammatory activity using carrageenan-induced paw edema in rats. Among the tested compounds, those structurally similar to 3-methyl-5-phenyl-1H-pyrazole showed comparable efficacy to established anti-inflammatory drugs like Indomethacin .
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant properties of various pyrazole derivatives were assessed using DPPH radical scavenging assays. Results indicated that compounds with phenolic substitutions exhibited higher antioxidant activities compared to those without, highlighting the importance of structural modifications in enhancing efficacy .
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations:
Position 4 Substituents: The phenylthio group in the target compound increases electron density compared to phenoxy () or halogenated analogs (), which may enhance nucleophilic reactivity . Halogen-substituted derivatives (e.g., 4-chlorophenylthio) show higher polarity but reduced metabolic stability compared to phenylthio .
This contrasts with simpler substituents like phenyl () or methoxyphenyl () .
Biological Activity :
- Pyrazoles with hydrazinecarbothioamide groups () exhibit antirradical activity due to radical scavenging by the thioamide moiety .
- Fluorinated analogs () show antibacterial properties, attributed to the electron-withdrawing effects of fluorine enhancing membrane penetration .
Table 2: Spectroscopic Comparison (Selected Compounds)
Biological Activity
3-Methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article delves into the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 480.57 g/mol. The compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives reduced TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. In vitro studies have reported that various pyrazole derivatives demonstrate activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. For example, one study found that a series of 5-amido-pyrazoles exhibited MIC values as low as 25.1 µM against methicillin-resistant strains .
Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of interest. Several studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, specific pyrazole derivatives were found to significantly reduce cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activities of pyrazole derivatives can be attributed to their ability to interact with various biological targets:
- Cytokine Inhibition : Pyrazoles can modulate inflammatory pathways by inhibiting cytokine production.
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- DNA Interaction : Some studies suggest that pyrazoles may interact with DNA or RNA, affecting replication and transcription processes in cancer cells.
Case Studies
Several case studies have been documented that illustrate the efficacy of pyrazole derivatives:
- Case Study 1 : A derivative synthesized from 3-methyl-5-phenylpyrazole was tested for its anti-inflammatory effects in a carrageenan-induced edema model in mice, showing comparable results to indomethacin .
- Case Study 2 : Another study evaluated the antimicrobial effects of a novel pyrazole derivative against Candida species, demonstrating significant inhibition at low concentrations .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole?
Methodological Answer: Synthesis typically involves multi-step protocols:
Pyrazole Core Formation : Start with a substituted pyrazole precursor (e.g., 3-methyl-5-phenyl-1H-pyrazole) and introduce the phenylthio group via nucleophilic substitution using phenyl disulfide or thiophenol under basic conditions .
Propenoyl Group Addition : Employ a condensation reaction with (2E)-3-phenylprop-2-enoyl chloride in the presence of a base (e.g., triethylamine) to functionalize the pyrazole nitrogen. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) are critical for regioselectivity .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the pure product. Confirm purity via TLC and HPLC (>95%) .
Q. Q2. How can the structure of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for key groups:
- X-ray Crystallography : Resolve crystal structure using SHELX software to validate stereochemistry and substituent positions .
Advanced Research Questions
Q. Q3. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?
Methodological Answer: Common issues include:
- Twinning or Disorder : Caused by flexible propenoyl or phenylthio groups. Use high-resolution data (≤1.0 Å) and refine with SHELXL’s TWIN/BASF commands .
- Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., DMF/ether) or additive screening (e.g., glycerol) .
- Data Contradictions : Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths/angles .
Q. Q4. How can researchers resolve contradictory spectroscopic data during synthesis?
Methodological Answer: Example scenario: Discrepancies in ¹H NMR integration ratios.
Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., disappearance of -SH stretch at ~2550 cm⁻¹ during thioether formation) .
Isomer Identification : Perform NOESY experiments to distinguish regioisomers (e.g., propenoyl group orientation) .
Control Experiments : Synthesize analogs (e.g., omit phenylthio group) to isolate spectral contributions of specific substituents .
Q. Q5. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps (e.g., Suzuki-Miyaura for phenylthio introduction) .
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, DMF at 80°C improves propenoyl coupling efficiency by 30% vs. THF .
- Flow Chemistry : Scale up using continuous reactors to enhance mixing and reduce side reactions (e.g., dimerization of propenoyl intermediates) .
Q. Q6. How can researchers investigate the compound’s pharmacological activity?
Methodological Answer:
Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging the propenoyl group’s potential as a hydrogen-bond acceptor .
In Vitro Assays :
- Antimicrobial : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA .
SAR Studies : Synthesize analogs (e.g., replace phenylthio with methylsulfonyl) to correlate substituents with activity trends .
Q. Q7. What computational methods support structure-based drug design for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
